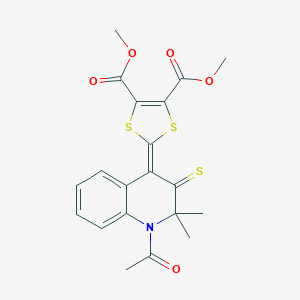
N-(2-adamantylideneamino)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound with the molecular formula C17H19BrN2O and a molecular weight of 347.2 g/mol This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a benzohydrazide moiety
Métodos De Preparación
Análisis De Reacciones Químicas
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The tricyclic structure allows it to fit into binding sites with high specificity, while the bromine atom and benzohydrazide moiety contribute to its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
1-Adamantaneacetic acid: Another tricyclic compound with a different functional group, used in similar applications.
2-Bromoadamantane: A simpler tricyclic compound with a bromine atom, used as an intermediate in organic synthesis.
3,5-Dimethyl-1-bromoadamantane: A tricyclic compound with additional methyl groups, used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of 4-bromo-N’-tricyclo[331
Propiedades
Fórmula molecular |
C17H19BrN2O |
|---|---|
Peso molecular |
347.2g/mol |
Nombre IUPAC |
N-(2-adamantylideneamino)-4-bromobenzamide |
InChI |
InChI=1S/C17H19BrN2O/c18-15-3-1-12(2-4-15)17(21)20-19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14H,5-9H2,(H,20,21) |
Clave InChI |
ASJVJFQXAQMIFB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline](/img/structure/B412412.png)

![4'-Undecyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B412418.png)
![5-Acetyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412419.png)
![5-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412421.png)
![5-(3,4-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412424.png)

![5-(3-methoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412426.png)
![ethyl 4-[1-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B412427.png)
![1-(4-ethylphenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412428.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B412432.png)
![5-(4-chlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412433.png)
